2-Fluoro-5-methoxypyridine-3-boronic acid
Overview
Description
2-Fluoro-5-methoxypyridine-3-boronic acid is an organoboron compound with the molecular formula C6H7BFNO3. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of both fluorine and methoxy groups on the pyridine ring, along with the boronic acid functional group, makes this compound particularly interesting for various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-methoxypyridine-3-boronic acid typically involves the borylation of a fluorinated pyridine derivative. One common method is the palladium-catalyzed borylation of 2-fluoro-5-methoxypyridine using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-methoxypyridine-3-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl or vinyl-aryl compounds.
Oxidation: Formation of alcohols or phenols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-Fluoro-5-methoxypyridine-3-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methoxypyridine-3-boronic acid largely depends on its application. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The presence of the fluorine and methoxy groups can influence the electronic properties of the pyridine ring, affecting its reactivity and interaction with other molecules .
Comparison with Similar Compounds
- 2-Fluoro-3-methoxypyridine-5-boronic acid
- 2-Fluoro-5-methylpyridine-3-boronic acid
- 2-Methoxy-5-pyridineboronic acid
Comparison: 2-Fluoro-5-methoxypyridine-3-boronic acid is unique due to the specific positioning of the fluorine and methoxy groups on the pyridine ring. This positioning can significantly influence its reactivity and the types of reactions it can undergo. For example, the presence of the methoxy group can increase the electron density on the pyridine ring, making it more reactive in certain nucleophilic substitution reactions compared to its analogs .
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable building block in organic synthesis, drug discovery, and industrial applications.
Properties
IUPAC Name |
(2-fluoro-5-methoxypyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO3/c1-12-4-2-5(7(10)11)6(8)9-3-4/h2-3,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGFLRVPERPDJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1F)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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